Andrographolide,(S)

Description

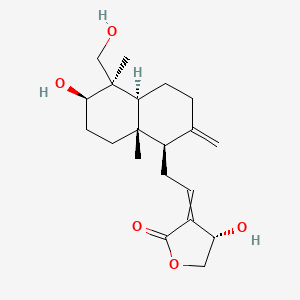

Structure

3D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14-,15-,16+,17-,19+,20+/m1/s1 |

InChI Key |

BOJKULTULYSRAS-UQZPWQSVSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC=C3[C@@H](COC3=O)O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |

Origin of Product |

United States |

Andrographolide Biosynthesis and Metabolic Engineering

Elucidation of Biosynthetic Pathways

The fundamental building blocks of andrographolide (B1667393), isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgnih.gov These pathways are spatially separated within the plant cell, with the MVA pathway operating in the cytosol and the MEP pathway functioning within the plastids. wikipedia.orgnih.gov

The MVA pathway, located in the cytoplasm, contributes a smaller portion of the precursors for andrographolide biosynthesis. wikipedia.orgresearchgate.net This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), a key regulatory step. nih.govpnas.org Through a series of phosphorylation and decarboxylation reactions, MVA is converted into the five-carbon isoprenoid precursor, IPP. nih.govyoutube.com While not the primary source, the MVA pathway's involvement is confirmed by isotopic labeling studies which show its partial contribution to the final andrographolide structure. researchgate.netnih.gov

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway An interactive data table is available below

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetoacetyl-CoA thiolase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |

| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. nih.govnih.gov |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. nih.govpnas.org |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. nih.govnih.gov |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. nih.gov |

| Mevalonate diphosphate (B83284) decarboxylase | MPD | Decarboxylates mevalonate-5-diphosphate to form isopentenyl pyrophosphate (IPP). nih.gov |

| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). nih.gov |

Interactive Data Table: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetoacetyl-CoA thiolase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |

| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. nih.govnih.gov |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. nih.govpnas.org |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonic acid-5-phosphate. nih.govnih.gov |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. nih.gov |

| Mevalonate diphosphate decarboxylase | MPD | Decarboxylates mevalonate-5-diphosphate to form isopentenyl pyrophosphate (IPP). nih.gov |

| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). nih.gov |

Research, particularly studies using 13C-labeled glucose and acetate, has demonstrated that the MEP pathway is the major contributor of precursors for andrographolide biosynthesis. researchgate.netnih.gov This pathway, also known as the DXP (deoxyxylulose phosphate) pathway, occurs in the plastids. researchgate.netwikipedia.org It begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov A series of enzymatic reactions then converts DXP into both IPP and DMAPP. nih.govnih.gov The dominance of the MEP pathway is a common feature in the biosynthesis of plastidial diterpenes in plants. researchgate.netresearchgate.net

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway An interactive data table is available below

| Enzyme | Abbreviation | Function |

|---|---|---|

| DXP synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate to form DXP. researchgate.net |

| DXP reductoisomerase | DXR | Reduces and isomerizes DXP to MEP. nih.govresearchgate.net |

| MEP cytidylyltransferase | MCT | Converts MEP to CDP-ME. nih.govresearchgate.net |

| CDP-ME kinase | CMK | Phosphorylates CDP-ME to CDP-MEP. nih.govresearchgate.net |

| MEcPP synthase | MDS | Cyclizes CDP-MEP to MEcPP. nih.govresearchgate.net |

| HMBPP synthase | HDS | Reduces and opens the ring of MEcPP to form HMBPP. nih.govresearchgate.net |

| HMBPP reductase | HDR (IspH) | Converts HMBPP into a mixture of IPP and DMAPP. nih.govnih.govresearchgate.net |

Interactive Data Table: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| DXP synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate to form DXP. researchgate.net |

| DXP reductoisomerase | DXR | Reduces and isomerizes DXP to MEP. nih.govresearchgate.net |

| MEP cytidylyltransferase | MCT | Converts MEP to CDP-ME. nih.govresearchgate.net |

| CDP-ME kinase | CMK | Phosphorylates CDP-ME to CDP-MEP. nih.govresearchgate.net |

| MEcPP synthase | MDS | Cyclizes CDP-MEP to MEcPP. nih.govresearchgate.net |

| HMBPP synthase | HDS | Reduces and opens the ring of MEcPP to form HMBPP. nih.govresearchgate.net |

| HMBPP reductase | HDR (IspH) | Converts HMBPP into a mixture of IPP and DMAPP. nih.govnih.govresearchgate.net |

Despite the spatial separation of the MVA and MEP pathways, evidence from isotopic labeling studies indicates a "cross-talk" or exchange of intermediates between the cytoplasm and plastids. researchgate.netnih.govnih.gov This means that isoprenoid precursors like IPP and DMAPP, though primarily generated in the plastids via the MEP pathway for andrographolide synthesis, can be transported across the plastid membrane to supplement the cytosolic pool, and vice-versa. nih.govbiorxiv.org The simultaneous contribution from both pathways, as revealed by labeling patterns in the final andrographolide molecule, is a clear indication of this metabolic interaction. researchgate.netnih.gov The exact mechanisms and regulation of this transport are complex and can be influenced by developmental and environmental factors. nih.govmdpi.com

Key Enzymatic Steps and Gene Identification

The biosynthesis of the andrographolide molecule from its basic precursors is a multi-step process involving condensation, cyclization, and extensive modification, each catalyzed by specific enzymes whose corresponding genes have been increasingly identified.

Andrographolide is a C20 diterpenoid, meaning it is derived from a 20-carbon precursor. nih.gov This precursor, geranylgeranyl pyrophosphate (GGPP), is formed by the sequential head-to-tail condensation of four 5-carbon isoprenoid units. wikipedia.orgfrontiersin.org The process begins with one molecule of DMAPP and one molecule of IPP condensing to form geranyl pyrophosphate (GPP). Another IPP molecule is added to form farnesyl pyrophosphate (FPP), and a final IPP addition, catalyzed by geranylgeranyl pyrophosphate synthase (GGPS), yields GGPP. wikipedia.orgnih.gov Several putative GGPS genes have been identified in the Andrographis paniculata genome, highlighting their role in providing the essential precursor for andrographolide synthesis. frontiersin.org

The formation of the characteristic bicyclic labdane (B1241275) skeleton of andrographolide from the linear GGPP precursor is a pivotal step catalyzed by diterpene synthases (diTPSs). researchgate.netnih.gov This process typically involves two main enzyme classes:

Class II Diterpene Synthases: A class II diTPS, specifically an ent-copalyl diphosphate synthase (CPS), initiates the reaction by protonating the terminal double bond of GGPP, leading to a cascade of cyclizations that form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). researchgate.netnih.govscilit.com Several functional CPS genes (ApCPS1, ApCPS2, ApCPS4) have been identified in A. paniculata, confirming their role in producing the direct precursor for the andrographolide skeleton. researchgate.netnih.gov

Post-Cyclization Modification: Following the formation of the ent-CPP scaffold, a series of extensive oxidative modifications are required to produce andrographolide. nih.govnih.gov These reactions, which include hydroxylations at the C3, C14, and C19 positions and the formation of the α,β-unsaturated γ-lactone ring, are primarily catalyzed by a suite of Cytochrome P450 monooxygenases (CYPs). mdpi.comnih.govnih.gov Recent studies have successfully identified several key CYP enzymes involved in these final steps, including ApCYP71D587, ApCYP71BE50, ApCYP706U5, and ApCYP72F1, which together orchestrate the conversion of the diterpene skeleton into the final, biologically active andrographolide molecule. nih.govnih.gov

Table 3: Key Genes Identified in Andrographolide Biosynthesis An interactive data table is available below

| Gene | Enzyme Class | Proposed Function in Andrographolide Biosynthesis |

|---|---|---|

| ApCPS1, ApCPS2, ApCPS4 | Class II diTPS | Catalyze the cyclization of GGPP to form the ent-copalyl diphosphate (ent-CPP) skeleton. researchgate.netnih.gov |

| ApCYP71D587 | Cytochrome P450 | Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol. nih.gov |

| ApCYP71BE50 | Cytochrome P450 | Mediates the formation of the lactone ring to yield andrograpanin. nih.gov |

| ApCYP706U5 | Cytochrome P450 | Mediates C-3 hydroxylation to form 14-deoxyandrographolide (B149799). nih.gov |

| ApCYP72F1 | Cytochrome P450 | Completes the final step by catalyzing C-14 hydroxylation and olefin bond rearrangement to produce andrographolide. nih.govnih.gov |

Interactive Data Table: Key Genes Identified in Andrographolide Biosynthesis

| Gene | Enzyme Class | Proposed Function in Andrographolide Biosynthesis |

|---|---|---|

| ApCPS1, ApCPS2, ApCPS4 | Class II diTPS | Catalyze the cyclization of GGPP to form the ent-copalyl diphosphate (ent-CPP) skeleton. researchgate.netnih.gov |

| ApCYP71D587 | Cytochrome P450 | Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol. nih.gov |

| ApCYP71BE50 | Cytochrome P450 | Mediates the formation of the lactone ring to yield andrograpanin. nih.gov |

| ApCYP706U5 | Cytochrome P450 | Mediates C-3 hydroxylation to form 14-deoxyandrographolide. nih.gov |

| ApCYP72F1 | Cytochrome P450 | Completes the final step by catalyzing C-14 hydroxylation and olefin bond rearrangement to produce andrographolide. nih.govnih.gov |

Cytochrome P450 Monooxygenases (CYP450s) in Post-Skeletal Modification

The intricate biosynthesis of andrographolide involves a series of structural modifications to the initial diterpene skeleton, many of which are catalyzed by Cytochrome P450 monooxygenases (CYP450s). These enzymes are crucial for the hydroxylation and oxidation reactions that create the pharmacologically active groups characteristic of andrographolide and its derivatives. nih.gov While the complete enzymatic pathway is still under investigation, several key CYP450s have been identified and functionally characterized in Andrographis paniculata.

Research has pinpointed that the modification steps, including hydroxylations at positions C3, C14, and C19, as well as the formation of the C15-C16 lactone ring, are mediated by CYP450s. nih.gov Through a combination of co-expression analysis with terpenoid pathway genes and gene clustering, specific CYP450s from the CYP72 clan have been identified as key players. nih.gov

Two enzymes, in particular, have been functionally validated:

CYP72F1 (TR79615): This enzyme has been shown to catalyze the C14 hydroxylation of 14-deoxyandrographolide to form andrographolide. nih.gov This reaction also involves a rearrangement of the double bond to the C12-C13 position. nih.gov

CYP72A399 (TR81244): This enzyme is responsible for the C3 hydroxylation of andrograpanin, a precursor in the pathway, to produce 14-deoxyandrographolide. nih.gov The expression of the gene for CYP72A399 is induced by methyl jasmonate, aligning with the known hormonal regulation of andrographolide biosynthesis. nih.gov

The identification of these specific CYP450s represents a significant advancement in understanding the late steps of andrographolide biosynthesis. nih.govnih.gov It is widely accepted that CYP450s are responsible for the structural diversification of the diterpenoid lactones in A. paniculata after the initial diterpene skeleton is formed. nih.govmdpi.com The discovery of a genomic cluster of seven CYP72 clan genes on chromosome 2 of A. paniculata suggests that more enzymes involved in this pathway may be located in this region, providing a target for future research and metabolic engineering efforts. nih.gov

Regulation of Andrographolide Biosynthesis

The production of andrographolide in Andrographis paniculata is a complex process governed by a multifactorial regulatory network. This network includes environmental cues, hormonal signals, and intricate transcriptional and post-transcriptional controls. Furthermore, symbiotic relationships with endophytic microorganisms can significantly influence the biosynthetic output.

Influence of Environmental Factors (e.g., Nutrient Availability)

Environmental conditions and agricultural practices play a pivotal role in modulating the biosynthesis and accumulation of andrographolide. plos.org Nutrient availability, in particular, has been shown to have a profound effect. nih.gov

Nitrogen (N): The form and concentration of nitrogen are critical. nih.gov Studies have shown that organic nitrogen sources like urea (B33335) and glycine (B1666218) can synergistically promote plant growth and andrographolide biosynthesis. nih.gov This is achieved by reducing nitrogen metabolism, which in turn decreases the depletion of carbohydrates, making more carbon available for secondary metabolite synthesis. nih.gov In contrast, high levels of nitrogen can sometimes lead to a decrease in andrographolide content, suggesting a trade-off between growth and defense compound production. frontiersin.org Ammonium (B1175870) (NH₄⁺) as a nitrogen source was found to up-regulate andrographolide biosynthesis compared to nitrate (B79036) (NO₃⁻). nih.gov Specifically, ammonium mainly induces the expression of genes in the methylerythritol phosphate (MEP) pathway, while urea upregulates genes in both the MEP and the mevalonic acid (MVA) pathways. mdpi.com

Potassium (K) and Phosphorus (P): The application of potassium is known to influence physiological activities that can lead to better plant growth and potentially higher andrographolide yields. uasbangalore.edu.in Supplying NPK (Nitrogen, Phosphorus, Potassium) has been shown to have a positive and linear relationship with andrographolide content. researchgate.net Integrated nutrient management combining organic manures with inorganic NPK fertilizers has been found to optimize yield and quality. agronomyjournals.com

Other Nutrients: Sulfur (S) application can be an effective strategy to improve the accumulation of andrographolide and related compounds. frontiersin.org Calcium (Ca) has also been investigated, with studies showing that supplementation with calcium chloride (CaCl₂) can lead to a significant increase in andrographolide concentration in the leaves. gauravpublications.com

Planting Density: Agricultural practices such as adjusting planting density can enhance the production of secondary metabolites. plos.org Research conducted in a controlled plant factory with artificial lighting (PFAL) found that the highest yield of andrographolide per square meter was achieved at a planting density of 30 plants/m² when harvested at the flowering stage (90 days after transplanting). plos.org

Light: Light is a crucial environmental factor, acting not only as an energy source but also as a signal that regulates secondary metabolism. It is a necessary condition for andrographolide biosynthesis, with content increasing as the duration of light exposure is prolonged. globethesis.com Transcriptome analysis revealed that prolonged light exposure significantly up-regulated the expression of 15 genes in the andrographolide biosynthesis pathway. globethesis.com

Table 1: Effect of Nutrient and Environmental Factors on Andrographolide Production

| Factor | Specific Treatment | Observed Effect on Andrographolide | Reference |

|---|---|---|---|

| Nitrogen Form | Urea and Glycine vs. Nitrate and Ammonium | Greater photosynthetic rate and andrographolide biosynthesis. | nih.gov |

| Nitrogen Form | Ammonium (NH₄⁺) vs. Nitrate (NO₃⁻) | Upregulated andrographolide biosynthesis. | nih.gov |

| Nutrient Levels | 75% Nitrogen and 100% Potassium | Significantly increased andrographolide content and yield. | uasbangalore.edu.in |

| Nutrient Levels | Application of Vermicompost (2.5 t/ha) | Highest mean andrographolide content (1.864%) and yield (59.05 kg/ha). | agronomyjournals.com |

| Nutrient Levels | High dose of Calcium Chloride (CaCl₂) | Highest andrographolide concentration (9.428%) in leaves. | gauravpublications.com |

| Planting Density | 30 plants/m² (harvested at 90 days) | Optimal growing condition for highest yield and content. | plos.org |

| Light | Prolonged light duration | Significantly increased andrographolide content. | globethesis.com |

Hormonal Regulation (e.g., Jasmonates)

Phytohormones are key signaling molecules that regulate a plant's response to various stimuli, including the induction of secondary metabolite production as a defense mechanism. nih.gov Jasmonates, a class of lipid-derived hormones, are particularly potent elicitors of andrographolide biosynthesis. nih.gov

Jasmonates (JA) and Methyl Jasmonate (MeJA): The application of methyl jasmonate (MeJA) has been shown to dramatically increase andrographolide levels in A. paniculata cell cultures. nih.govresearcher.life In one study, treatment with 5 µM MeJA resulted in a 5.25-fold increase in andrographolide content after 24 hours. nih.govresearcher.liferesearchgate.net This accumulation is directly correlated with the induced transcription of key regulatory genes in both the MVA and MEP pathways, such as hmgs, hmgr, dxs, dxr, isph, and ggps. nih.govresearcher.liferesearchgate.net Similarly, treating cell suspension cultures with jasmonic acid (JA) at a concentration of 75 μM led to a 3-fold increase in andrographolide content compared to the control. ejmanager.com Interestingly, a combination of salicylic (B10762653) acid (SA) and JA at 75 µM each resulted in an even greater, 3.8-fold increase, suggesting a synergistic effect. ejmanager.com

Abscisic Acid (ABA): Abscisic acid is another hormone implicated in regulating the pathway. Exogenous application of ABA has been observed to increase the accumulation of andrographolide and 14-deoxyandrographolide. researchgate.net This effect is linked to the upregulation of specific transcription factors, such as ApNAC02. researchgate.net

Table 2: Effect of Hormonal Elicitors on Andrographolide Production

| Elicitor | Concentration | System | Fold Increase in Andrographolide | Reference |

|---|---|---|---|---|

| Methyl Jasmonate (MeJA) | 5 µM | Cell Cultures | 5.25 | nih.govresearcher.liferesearchgate.net |

| Jasmonic Acid (JA) | 75 µM | Cell Suspension Cultures | 3.0 | ejmanager.com |

| Jasmonic Acid (JA) + Salicylic Acid (SA) | 75 µM + 75 µM | Cell Suspension Cultures | 3.8 | ejmanager.com |

| Abscisic Acid (ABA) | 100 µM | Whole Plants | Higher accumulation (specific fold-change not stated) | researchgate.net |

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The synthesis of andrographolide is fundamentally controlled at the genetic level through the action of transcription factors (TFs). These proteins bind to specific regions of DNA to activate or inhibit the expression of genes involved in the biosynthetic pathway, thereby regulating the production of secondary metabolites. nih.gov

Several families of transcription factors have been identified in A. paniculata and implicated in the regulation of andrographolide biosynthesis. These include:

NAC (NAM, ATAF1/2, CUC2): NAC TFs are known to play crucial roles in stress responses and secondary metabolism. researchgate.net Specific members like ApNAC02, ApNAC83, and ApNAC21/22 have been isolated from A. paniculata. researchgate.netnih.gov Studies show that hormonal treatments modulate their expression; for instance, ABA treatment upregulates ApNAC02 by 9.6-fold, which correlates with increased andrographolide content. researchgate.net Conversely, MeJA treatment also increases ApNAC02 expression (1.9-fold) while decreasing ApNAC21/22 expression. researchgate.net

MYB, AP2/ERF, bHLH, and WRKY: Transcriptome analysis has identified a large number of TFs from these families in A. paniculata. nih.gov The most abundant families identified were MYB and AP2/ERF. nih.gov Expression studies have been conducted on putative WRKY, AP2/ERF, and bHLH transcription factors to understand their role in the pathway. nih.gov

HIF-1 (Hypoxia-inducible factor-1): The HIF-1 signaling pathway, which regulates cellular responses to oxygen levels, can be inhibited by andrographolide. spandidos-publications.com This suggests a potential feedback loop, although its direct role in regulating biosynthesis is less clear.

These transcription factors exert their control by modulating the expression of key pathway genes. For example, the transient expression of ApNAC21/22 and ApNAC02 in a heterologous system (tobacco) led to the upregulation of the NtHMGR gene, which is involved in the terpene pathway, indicating their direct role in regulating biosynthesis. researchgate.net The coordination of gene expression for enzymes like HMGS, GGPS, and ISPH has been shown to be highly influential on the final andrographolide yield. nih.govresearcher.liferesearchgate.net

Impact of Endophytic Interactions on Biosynthesis

Endophytes, which are microorganisms (primarily fungi and bacteria) that live within plant tissues without causing disease, can have a profound impact on host plant physiology, including the production of secondary metabolites. nih.govrjptonline.orgnih.gov This symbiotic relationship is emerging as a key factor in the biosynthesis of andrographolide. rjptonline.org

Endophytic fungi isolated from A. paniculata have been shown to be beneficial in several ways:

Direct Production: Some endophytic fungi can produce andrographolide and its derivatives themselves. nih.govnih.gov Two strains of the endophytic fungus Colletotrichum sp., isolated from A. paniculata, were found to produce diterpene lactones, confirming that endophytes can harbor the genetic machinery for synthesizing host-plant compounds. nih.gov

Induction of Host Biosynthesis: The interaction between the endophyte and the host plant can stimulate the plant's own biosynthetic machinery. nih.govnih.gov Inoculation of sterile A. paniculata seedlings with the endophytic fungus Colletotrichum sp. AP12 significantly increased the content of andrographolide compounds. nih.govresearchgate.net On day 12 post-inoculation, the total lactone content in the host reached 88.881 mg/g DW. nih.gov

Upregulation of Genes: The increased accumulation of andrographolide is linked to the upregulation of key enzyme genes in the biosynthetic pathway. nih.govresearchgate.net For instance, infection with AP12 caused the expression level of the CPS gene to increase 10.79-fold compared to the control, promoting the biosynthesis and accumulation of andrographolide. nih.govresearchgate.net

The use of endophytic fungi and their elicitors (such as inactivated mycelia) represents an effective biological strategy to improve both the quality and yield of andrographolide in the cultivation of A. paniculata. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Andrographolide Action

Modulation of Inflammatory Signaling Cascades

Andrographolide (B1667393) is recognized for its potent anti-inflammatory properties, which are mediated through its intricate interactions with several key signaling pathways. These pathways are central to the initiation and propagation of the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, and its inhibition is a primary mechanism of Andrographolide's anti-inflammatory action. mdpi.comfrontiersin.org In unstimulated cells, NF-κB exists as an inactive complex in the cytoplasm, bound to its inhibitory protein, IκB-α. mdpi.com Upon stimulation by inflammatory agents, IκB-α is phosphorylated and subsequently degraded, allowing the NF-κB heterodimer (typically composed of p50 and p65 subunits) to translocate to the nucleus. mdpi.com Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of a multitude of pro-inflammatory genes.

Andrographolide has been shown to interfere with this pathway at multiple levels. One key mechanism is the covalent modification of the p50 subunit of NF-κB. atsjournals.org Specifically, Andrographolide can form a covalent bond with the cysteine 62 residue of the p50 subunit, which in turn prevents NF-κB from binding to its target DNA sequences. atsjournals.org Furthermore, research indicates that Andrographolide can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation of IκBα. frontiersin.orgplos.org By preventing IκBα phosphorylation and degradation, Andrographolide effectively traps NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. plos.orgnih.gov This suppression of NF-κB activation has been observed in various cell types, including immune cells and endothelial cells, and contributes to the compound's ability to reduce the expression of inflammatory mediators. frontiersin.orgnih.govtmu.edu.tw

Table 1: Effects of Andrographolide on the NF-κB Pathway

| Mechanism of Action | Affected Component | Outcome | References |

|---|---|---|---|

| Covalent Modification | p50 subunit of NF-κB | Prevents NF-κB DNA binding | atsjournals.org |

| Inhibition of IKK | IKKβ | Prevents IκBα phosphorylation | frontiersin.orgplos.org |

| Suppression of p65 | Nuclear p65 | Reduced nuclear translocation and DNA binding | atsjournals.orgnih.gov |

The Mitogen-Activated Protein Kinase (MAPK) family, comprising key members such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. nih.govmdpi.com Andrographolide has been demonstrated to modulate the activity of these MAPK pathways.

Studies have shown that Andrographolide can suppress the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov The inhibition of p38 MAPK activation by Andrographolide has been linked to a reduction in the expression of pro-inflammatory enzymes. researchgate.net In some cellular contexts, Andrographolide's pro-apoptotic effects are associated with the upregulation of the p38 MAPK pathway. nih.gov

The regulation of ERK by Andrographolide can be context-dependent. For instance, in vascular smooth muscle cells, Andrographolide inhibits cell proliferation by suppressing ERK1/2 expression. nih.govtmu.edu.tw Conversely, in other cell types, the activation of ERK is part of the mechanism through which Andrographolide induces the expression of protective enzymes like heme oxygenase-1 (HO-1). researchgate.net Similarly, the JNK pathway, which is activated by cellular stress, can also be modulated by Andrographolide, contributing to its anti-inflammatory effects. nih.govnih.gov

Table 2: Andrographolide's Regulation of MAPK Pathways

| MAPK Pathway | Effect of Andrographolide | Observed Outcome | References |

|---|---|---|---|

| p38 | Inhibition of phosphorylation | Reduced inflammation | nih.govresearchgate.net |

| p38 | Upregulation | Enhanced apoptosis in some cancer cells | nih.gov |

| ERK1/2 | Inhibition of phosphorylation | Reduced cell proliferation and inflammation | nih.govnih.govtmu.edu.tw |

| ERK | Activation | Induction of HO-1 expression | researchgate.net |

| JNK | Inhibition of phosphorylation | Decreased inflammatory response | nih.gov |

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many inflammatory diseases and cancers. nih.gov The activation of STAT3 is often triggered by cytokines such as Interleukin-6 (IL-6). nih.govnih.gov Andrographolide has been found to be a potent inhibitor of the STAT3 signaling pathway. nih.gov

Research has demonstrated that Andrographolide can significantly suppress both constitutively active and IL-6-induced STAT3 phosphorylation and its subsequent translocation to the nucleus in cancer cells. nih.gov This inhibition is achieved, in part, through the suppression of the upstream Janus-activated kinases (JAK) 1 and 2. nih.gov By inhibiting the JAK/STAT3 pathway, Andrographolide can attenuate the production of cytokines regulated by this pathway and inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells. nih.govspandidos-publications.com The suppression of STAT3 activity by Andrographolide has also been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents. nih.gov

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation. nih.govspandidos-publications.com Dysregulation of this pathway is a common feature in various diseases, including cancer. spandidos-publications.com Andrographolide has been shown to interact with and inhibit the PI3K/AKT pathway.

In the context of cancer, Andrographolide's inhibitory effect on the PI3K/AKT pathway contributes to its anti-proliferative and pro-apoptotic activities. nih.govnih.gov It has been observed to decrease the phosphorylation levels of AKT, a key downstream effector of PI3K. nih.gov This inhibition of AKT phosphorylation can, in turn, affect downstream targets like the mammalian target of rapamycin (B549165) (mTOR), leading to the suppression of protein synthesis and cell growth. nih.gov Furthermore, the interaction between Andrographolide and the PI3K/AKT pathway is also implicated in its ability to modulate other signaling pathways, such as the hypoxia-inducible factor-1α (HIF-1α) pathway. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. nih.govresearchgate.net Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govresearchgate.net Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). researchgate.netnih.govwalshmedicalmedia.com

Andrographolide is a known activator of the Nrf2/ARE pathway. nih.govnih.govwalshmedicalmedia.com It induces the expression and nuclear translocation of Nrf2, leading to the upregulation of Nrf2-target genes. nih.govwalshmedicalmedia.com This activation of Nrf2 by Andrographolide enhances the cellular antioxidant capacity and contributes to its protective effects against oxidative damage. researchgate.net Studies have suggested that Andrographolide may act by modifying cysteine residues in Keap1, which disrupts the Keap1-Nrf2 interaction and promotes Nrf2 stabilization and activation. nih.govresearchgate.net

Table 3: Andrographolide's Activation of the Nrf2/ARE Pathway

| Action | Target Molecule | Consequence | References |

|---|---|---|---|

| Induces Nrf2 translocation | Nrf2 | Moves from cytoplasm to nucleus | nih.govwalshmedicalmedia.com |

| Activates ARE gene transcription | ARE | Upregulation of antioxidant genes | nih.govwalshmedicalmedia.com |

| Increases HO-1 expression | HO-1 | Enhanced antioxidant defense | researchgate.netnih.govwalshmedicalmedia.com |

A major outcome of Andrographolide's modulation of the aforementioned signaling pathways is the suppression of pro-inflammatory cytokine and mediator production. These molecules are key drivers of the inflammatory response.

Andrographolide has been shown to dose-dependently inhibit the release and mRNA expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models. plos.orgnih.gov This inhibition is a direct consequence of its effects on transcription factors like NF-κB and STAT3, which control the expression of these cytokines. nih.govnih.gov

Furthermore, Andrographolide effectively suppresses the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govtmu.edu.twnih.gov The products of these enzymes, nitric oxide (NO) and prostaglandins, are potent inflammatory mediators. By downregulating iNOS and COX-2, Andrographolide reduces the production of these inflammatory molecules, thereby mitigating the inflammatory process. nih.govwalshmedicalmedia.com

Table 4: Regulation of Pro-inflammatory Molecules by Andrographolide

| Molecule | Effect of Andrographolide | Underlying Mechanism | References |

|---|---|---|---|

| TNF-α | Inhibition of release and expression | NF-κB and MAPK pathway inhibition | plos.orgnih.gov |

| IL-1β | Inhibition of release and expression | NF-κB and MAPK pathway inhibition | plos.orgnih.govnih.govwalshmedicalmedia.com |

| IL-6 | Inhibition of release and expression | NF-κB, MAPK, and STAT3 pathway inhibition | plos.orgnih.govnih.gov |

| iNOS | Inhibition of expression | NF-κB pathway inhibition | nih.govtmu.edu.twnih.govwalshmedicalmedia.com |

| COX-2 | Inhibition of expression | NF-κB pathway inhibition | nih.govtmu.edu.twnih.govwalshmedicalmedia.com |

Toll-like Receptor (TLR) and Inflammasome Pathway Modulation

Andrographolide exerts significant anti-inflammatory effects by modulating key components of the innate immune system, including Toll-like Receptors (TLRs) and inflammasomes. TLRs are crucial pattern-recognition receptors that detect pathogen-associated molecular patterns (PAMPs), initiating inflammatory signaling cascades. nih.govphcogj.com Andrographolide has been shown to interfere with these pathways. For instance, in HL-60 cells, a non-cytotoxic concentration of andrographolide was found to completely suppress the expression of TLR7 and TLR8, while not affecting TLR3 expression. nih.gov This suggests a selective modulation of TLR-mediated pathways. nih.gov The compound also regulates the expression of cytokines downstream of TLR signaling. nih.gov

The inflammasome, a multiprotein complex, is another critical component of the inflammatory response, responsible for the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. tjnpr.orgresearchgate.net Research indicates that andrographolide can potently inhibit the activation of the NLRP3 inflammasome, a well-studied inflammasome complex. researchgate.netresearchgate.net Studies in murine models of acute exacerbation of chronic obstructive pulmonary disease (AECOPD) and in THP-1 derived macrophages showed that andrographolide administration effectively suppressed the expression of NLRP3, as well as its downstream components apoptosis-associated speck-like protein (PYCARD/ASC), caspase-1, IL-1β, and IL-18. nih.gov This inhibition mitigates inflammatory cell infiltration in the lungs and reduces the secretion of IL-1β, highlighting its role in controlling inflammasome-driven inflammation. researchgate.netnih.gov

Table 1: Modulation of TLR and Inflammasome Pathways by Andrographolide

| Target Pathway | Effect of Andrographolide | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Toll-like Receptors (TLR) | Suppresses TLR7 and TLR8 expression | HL-60 cells | Selectively inhibits specific TLRs involved in recognizing viral single-stranded RNA. | nih.gov |

| No effect on TLR3 expression | HL-60 cells | Demonstrates specificity in its modulatory action on TLRs. | nih.gov | |

| Downregulates TLR4 signaling | Macrophages | Inhibits LPS-induced inflammation, a pathway often mediated by TLR4. | phcogj.com | |

| NLRP3 Inflammasome | Suppresses expression of NLRP3, ASC, Caspase-1, IL-1β, IL-18 | Murine AECOPD model, THP-1 macrophages | Reduces activation of the NLRP3 inflammasome complex, leading to decreased pro-inflammatory cytokine maturation and secretion. | researchgate.netnih.gov |

| Reduces inflammatory cell infiltration | Murine AECOPD model | Alleviates lung inflammation by inhibiting the NLRP3 pathway. | nih.gov |

Other Inflammatory Pathway Interventions (e.g., AIM2, PPAR, GSK-3β, Ras)

Beyond the TLR and NLRP3 pathways, andrographolide's anti-inflammatory actions extend to other significant signaling cascades.

Absent in Melanoma 2 (AIM2) Inflammasome: The AIM2 inflammasome is a cytoplasmic sensor that recognizes double-stranded DNA (dsDNA) from pathogens or damaged host cells, triggering inflammation. tjnpr.org Andrographolide has been identified as a potent modulator of this pathway. It has been shown to ameliorate radiation-induced lung injury by suppressing the AIM2 inflammasome-mediated pyroptosis (a form of inflammatory cell death) in macrophages. researchgate.net Mechanistically, andrographolide prevents the translocation of AIM2 into the nucleus, where it would otherwise sense DNA damage, thereby inhibiting the activation of the inflammasome. Computational docking studies further support a strong binding affinity of andrographolide to the AIM2 inflammasome, suggesting it is a promising candidate for modulating DNA-sensing inflammatory responses. tjnpr.orgnih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: PPARs are nuclear receptors that play key roles in metabolism and inflammation. Andrographolide has been shown to regulate PPAR signaling pathways to alleviate conditions like coronary heart disease. nih.gov In conjunction with inhibiting the NF-κB pathway, its modulation of PPAR contributes to reducing myocardial injury, endothelial dysfunction, and the inflammatory response. nih.govnih.gov

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including inflammation and pathways associated with neurodegenerative diseases. Research has demonstrated that andrographolide can suppress GSK-3β activity. nih.gov This inhibition is linked to the activation of downstream pathways like the Wnt/β-catenin pathway, which is relevant in conditions such as Alzheimer's disease. nih.gov

Ras Pathway: The Ras family of small GTPases is central to signal transduction pathways that control cell proliferation, differentiation, and survival. While direct inhibition of Ras by andrographolide is less characterized, the compound is known to inhibit downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK. nih.gov By inhibiting the phosphorylation of key kinases like ERK, andrographolide effectively attenuates inflammatory responses mediated by this pathway. nih.gov

Mechanisms of Antiviral Efficacy

Andrographolide demonstrates broad-spectrum antiviral activity against both DNA and RNA viruses by targeting multiple stages of the viral life cycle and modulating the host's immune response. researchgate.netresearchgate.net

Andrographolide's antiviral action involves direct interference with viral machinery at various steps from entry to replication and protein synthesis.

Viral Entry and Attachment: The compound can prevent viruses from entering host cells. For Herpes Simplex Virus-1 (HSV-1), andrographolide inhibits the viral entry stage. researchgate.net In the case of Influenza A Virus (IAV), it is thought to bind to the viral surface proteins hemagglutinin (HA) and neuraminidase (NA), preventing the virus from attaching to sialic acid receptors on the host cell. researchgate.net For Human Immunodeficiency Virus (HIV), andrographolide can suppress the CXCR4 and CCR5 co-receptors, which are essential for viral entry into T-cells. researchgate.net

Viral Genome Replication and Protein Synthesis: Once a virus has entered a cell, andrographolide can inhibit the replication of its genetic material and the synthesis of viral proteins. In Enterovirus D68 (EV-D68) infection, andrographolide dramatically inhibits viral RNA replication and protein synthesis. nih.gov It achieves this by preventing the acidification of endosomes, a crucial step for the release of the viral genome into the cytoplasm. nih.gov For Influenza A virus, it disrupts the gene replication and mature protein formation phases. researchgate.net Similarly, against Dengue virus (DENV), it suppresses viral production in the post-infection phase by inhibiting protein synthesis and RNA replication, an effect linked to the upregulation of heme oxygenase-1 (HO-1). researchgate.net

Table 2: Antiviral Mechanisms of Andrographolide on Viral Replication

| Virus Target | Stage of Interference | Specific Mechanism | Reference(s) |

|---|---|---|---|

| Influenza A Virus (IAV) | Entry, Replication, Protein Synthesis | Binds to HA and NA proteins, preventing attachment; Inhibits gene replication and mature protein formation. | researchgate.net |

| Enterovirus D68 (EV-D68) | Uncoating | Inhibits acidification of endosomes, preventing viral RNA release. | nih.gov |

| Herpes Simplex Virus-1 (HSV-1) | Entry, Replication | Inhibits the viral entry stage and interferes with early gene expression. | researchgate.net |

| Human Immunodeficiency Virus (HIV) | Entry | Suppresses CXCR4 and CCR5 co-receptors, blocking viral entry. | researchgate.net |

| Dengue Virus (DENV) | Replication, Protein Synthesis | Inhibits RNA replication and protein synthesis via upregulation of Heme Oxygenase-1 (HO-1). | researchgate.net |

| Hepatitis C Virus (HCV) | Replication | Inhibits the viral NS3/4A protease. | researchgate.net |

In addition to directly targeting viruses, andrographolide modulates the host's immune system to combat viral infections. It can reduce the excessive inflammation often caused by viral infections, which contributes significantly to tissue damage. For instance, in infections with influenza viruses like H1N1, H5N1, and H9N2, andrographolide reduces the expression of pro-inflammatory cytokines and chemokines, thereby lessening lung pathology. researchgate.net It has been shown to ameliorate H1N1-induced cell mortality by inhibiting the activation of the retinoic acid-inducible gene-I (RIG-I)-like receptor (RLR) signaling pathway, a key sensor of viral RNA. nih.gov Furthermore, andrographolide can enhance certain aspects of the immune response, such as the activity of cytotoxic T cells and Natural Killer (NK) cells, which are crucial for eliminating virus-infected cells. nih.gov

Mechanisms of Anticancer Activity

Andrographolide exerts anticancer effects against various cancer cell lines by inducing programmed cell death, a process known as apoptosis. researchgate.net

Apoptosis is a tightly regulated process essential for removing damaged or cancerous cells. Andrographolide triggers this process through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. A key feature of apoptosis is the activation of a cascade of cysteine proteases called caspases.

Andrographolide treatment has been shown to induce the activation of initiator caspases, such as caspase-8 (central to the extrinsic pathway) and caspase-9 (central to the intrinsic pathway). researchgate.net The activation of these initiator caspases leads to the subsequent cleavage and activation of executioner caspases, including caspase-3 and caspase-7. researchgate.net Activated caspase-7 can cleave substrates like poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net

The intrinsic pathway is heavily regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Andrographolide shifts the balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the downstream apoptotic cascade. This mechanism has been observed in various cancer types, including breast cancer, osteosarcoma, and prostate cancer cells.

Table 3: Pro-Apoptotic Mechanisms of Andrographolide in Cancer Cells

| Cancer Cell Type | Key Apoptotic Events | Specific Proteins Modulated | Reference(s) |

|---|---|---|---|

| Breast Cancer (MCF-7, MDA-MB-231) | Apoptosis induction, Caspase activation | ↓ Bcl-2, ↑ Bax, Cleaved Caspase-3, Cleaved Caspase-9 | |

| Osteosarcoma | Caspase-mediated apoptosis | Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9 | |

| Prostate Cancer (PC-3) | Cell cycle arrest, Caspase activation | ↑ Caspase-8, ↑ Caspase-9, ↑ Bax | nih.gov |

| Glioma (C6) | ROS-mediated apoptosis | Activation of ERK-p53-Caspase 7-PARP pathway | researchgate.net |

| Gastric Cancer (AGS, SNU638) | Sensitization to TRAIL-induced apoptosis | Activation of Caspase-3, Caspase-8, Caspase-9 |

Cell Cycle Arrest Induction

Andrographolide has been shown to exert significant effects on the cell cycle of cancerous cells, primarily by inducing cell cycle arrest at the G2/M phase. This disruption of the normal cell division process is a key mechanism behind its anti-cancer properties.

In human melanoma cell lines, Andrographolide treatment leads to a significant increase in the population of cells in the G2/M phase, with a corresponding decrease in the G0/G1 phases. nih.gov This G2/M arrest has also been observed in human glioblastoma cells (DBTRG-05MG), where the accumulation of cells in this phase is concentration-dependent. researchgate.net Similarly, studies on head and neck squamous cell carcinoma (HNSCC) cells (UM-SCC-22B and Cal 33) demonstrate that Andrographolide causes G2/M phase arrest at concentrations ranging from 5 to 25 μM. mdpi.com This effect is also evident in prostate cancer cells (PC-3) and human hepatoma (HepG2) cells. nih.govjst.go.jpeurekaselect.com

The molecular basis for this G2/M arrest involves the modulation of key regulatory proteins. Andrographolide treatment has been found to downregulate the protein levels of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), a complex crucial for the G2 to M transition. mdpi.comeurekaselect.com In HNSCC cells, this downregulation was significant, reaching up to 80%. mdpi.com Furthermore, Andrographolide can enhance the expression of CDK inhibitors (CDKI) such as Cip1/p21 and Kip1/p27, which further contributes to halting the cell cycle. mdpi.com

Table 1: Effect of Andrographolide on Cell Cycle Arrest in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Molecular Targets | Reference(s) |

|---|---|---|---|---|

| C8161, A375 | Malignant Melanoma | G2/M Arrest | - | nih.govbenthamdirect.comresearchgate.net |

| DBTRG-05MG | Glioblastoma | G2/M Arrest | Induces ERK1/2, c-Myc, p53 | researchgate.netnih.gov |

| UM-SCC-22B, Cal 33 | Head and Neck Squamous Cell Carcinoma | G2/M Arrest | Downregulates Cyclin B1, CDK1; Upregulates p21, p27 | mdpi.com |

| PC-3 | Prostate Cancer | G2/M Arrest | Downregulates CDK1 | jst.go.jpeurekaselect.com |

| HepG2 | Hepatocellular Carcinoma | G2/M Arrest | - | nih.govresearchgate.netbenthamdirect.com |

| SW-480 | Colon Cancer | G0/G1 Arrest | Downregulates NOTCH 1, JAGGED 1 | documentsdelivered.comnih.gov |

Inhibition of Cell Proliferation

A direct consequence of inducing cell cycle arrest is the inhibition of cell proliferation, a hallmark of cancer. Andrographolide has consistently demonstrated potent anti-proliferative activity across a diverse range of cancer cell types.

In human melanoma cells, Andrographolide potently inhibits cell proliferation. nih.govbenthamdirect.comresearchgate.net Studies on human glioblastoma (DBTRG-05MG) and breast cancer (MCF-7 and MDA-MB-231) cell lines show that this inhibitory effect is both concentration- and time-dependent. researchgate.netnih.gov For instance, in lens epithelial cells, a model for posterior capsule opacification, Andrographolide significantly curtails proliferation. nih.gov This anti-proliferative capacity has also been documented in colon cancer, prostate cancer, and human T-cell acute lymphoblastic leukemia Jurkat cells. researchgate.netbenthamdirect.com

The mechanisms underlying this inhibition are multifaceted. Beyond cell cycle arrest, Andrographolide can suppress the expression of proteins essential for cell growth and survival. For example, in breast cancer cells, its anti-proliferative effect is linked to the downregulation of the estrogen receptor alpha (ERα) and key components of the PI3K/Akt/mTOR signaling pathway. nih.gov

Modulation of Growth Factor and Angiogenesis Pathways (e.g., PI3K/Akt, OPN, VEGF)

Andrographolide exerts significant control over signaling pathways that are fundamental to tumor growth, survival, and the formation of new blood vessels (angiogenesis).

PI3K/Akt Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway is a critical pro-survival pathway often hyperactivated in cancer. Andrographolide has been shown to suppress this pathway in various cancer models. nih.govjnu.edu.cn In breast cancer cells, it inhibits the PI3K/Akt/mTOR signaling cascade. nih.govmedcraveonline.com This inhibition prevents the phosphorylation of Akt, a key downstream effector, thereby reducing cell proliferation and migration in lens epithelial cells. nih.gov In macrophages, Andrographolide-induced increases in AMPK phosphorylation are associated with an inhibition of MAPK, ERK1/2, p38, and JNK, which can be linked to the PI3K/Akt pathway. documentsdelivered.com

Osteopontin (OPN) and Vascular Endothelial Growth Factor (VEGF): OPN and VEGF are crucial pro-angiogenic molecules that facilitate tumor growth and metastasis. Andrographolide effectively downregulates the expression of both. In breast cancer models, the anti-tumor and anti-angiogenic activity of Andrographolide is correlated with the inhibition of OPN and VEGF expression. nih.govnih.gov This suppression is mediated through the downregulation of the PI3K/Akt signaling pathway. nih.govresearchgate.netnih.gov By inhibiting VEGF, Andrographolide can block the VEGFA/VEGFR2 signaling cascade, which is essential for angiogenesis. This leads to a reduction in tumor vessel counts and inhibits VEGFA-induced angiogenic responses both in vitro and in vivo. Further studies have shown that Andrographolide can also inhibit angiogenesis by targeting the miR-21-5p/TIMP3 signaling pathway.

Table 2: Andrographolide's Modulation of Angiogenesis Pathways

| Pathway/Molecule | Cancer/Cell Type | Effect of Andrographolide | Mechanism | Reference(s) |

|---|---|---|---|---|

| PI3K/Akt/mTOR | Breast Cancer, Lung Cancer, Macrophages | Inhibition | Downregulation of pathway components (PI3K, p-mTOR) | nih.govnih.govmedcraveonline.com |

| VEGF/VEGFR2 | Breast Cancer, Hepatocellular Carcinoma | Inhibition | Blocks VEGFA-induced phosphorylation of VEGFR2 and MAPKs | medcraveonline.com |

| Osteopontin (OPN) | Breast Cancer | Inhibition | Downregulation via PI3K/Akt pathway suppression | nih.govresearchgate.netnih.gov |

| miR-21-5p/TIMP3 | Endothelial Cells | Inhibition | Inhibits miR-21-5p expression, leading to increased TIMP3 |

Autophagy Modulation and Reactive Oxygen Species Induction

Andrographolide influences two critical cellular processes: autophagy and the generation of reactive oxygen species (ROS), both of which have complex, context-dependent roles in cancer.

Reactive Oxygen Species (ROS) Induction: Andrographolide treatment has been shown to induce the production of ROS in cancer cells. In colon cancer cells, the induction of ROS is a key mechanism leading to endoplasmic reticulum (ER) stress and subsequent apoptosis. This increase in ROS can also down-regulate cell cycle progression and cell survival pathways. In human neutrophils, Andrographolide prevents ROS production induced by fMLP, suggesting a cell-type-specific effect. This is achieved, at least in part, by modulating a Protein Kinase C (PKC)-dependent pathway. documentsdelivered.com Studies in yeast have also confirmed that Andrographolide induces ROS elevation and lipid peroxidation. In some contexts, Andrographolide's antioxidant properties are highlighted, where it can activate the transcription factor Nrf2, leading to the expression of antioxidant enzymes.

Effects on Specific Oncogenic Signaling (e.g., Notch, Wnt/β-catenin, Ras)

Andrographolide has been demonstrated to interfere with several key signaling pathways that are commonly hijacked by cancer cells to drive their growth and survival.

Notch Signaling: The Notch pathway is crucial for cell-to-cell communication and is often dysregulated in cancer. Andrographolide has been found to repress the Notch signaling pathway in colon cancer (SW-480) cells by decreasing the expression of key components like NOTCH1 and its ligand, JAGGED1. documentsdelivered.comnih.govmedcraveonline.com This inhibition is a potential mechanism for its growth-constraining effects. documentsdelivered.com In prostate cancer bone metastasis cells, Andrographolide also significantly inhibits the expression of Notch-1, Hes-1, and the Notch intracellular domain (NICD).

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is fundamental in development and is frequently hyperactivated in cancers like colorectal cancer. Andrographolide can modulate this pathway. One study reported it as a potent activator of the canonical Wnt pathway through non-ATP competitive inhibition of GSK-3β, a key negative regulator of the pathway. nih.gov Conversely, an analogue of Andrographolide was shown to exert inhibitory effects on β-catenin transcription and decrease the protein expression of its active form in colorectal cancer cells, independent of GSK-3β.

Ras Signaling: Ras proteins are molecular switches that, when mutated, become oncogenic and drive a significant fraction of human tumors. Andrographolide and its derivatives have been shown to directly target Ras. They bind to transient pockets on K-Ras, inhibiting the exchange of GDP for GTP, which is essential for Ras activation. This action blocks both wild-type and oncogenic K-Ras signaling. Furthermore, combining Andrographolide with radiation has been shown to synergistically inhibit the migration and invasion of Ras-transformed cells by suppressing ERK-mediated MMP-2 activity.

Immunomodulatory Mechanisms

Andrographolide possesses significant immunomodulatory properties, influencing the activity of various immune cells that play critical roles in both inflammation and the anti-tumor response.

Regulation of Immune Cell Responses (e.g., T-lymphocytes, Neutrophils, Macrophages, Dendritic Cells)

T-lymphocytes: Andrographolide can effectively down-modulate adaptive immune responses by interfering with T-cell activation. It has been shown to inhibit T-cell proliferation and the release of cytokines like IL-2 and IFN-γ in response to stimulation. benthamdirect.comjnu.edu.cn This effect is partly due to its impact on antigen-presenting cells. In T-cell acute lymphoblastic leukemia (T-ALL), Andrographolide induces apoptosis by downregulating the PI3K/AKT pathway and upregulating the p38 MAPK pathway. benthamdirect.com

Neutrophils: Andrographolide modulates several functions of neutrophils. It can inhibit their migration and the formation of neutrophil extracellular traps (NETs), which are implicated in inflammatory conditions. documentsdelivered.com In human neutrophils, it prevents the production of reactive oxygen species (ROS) and down-regulates the expression of the Mac-1 integrin, which is essential for their adhesion and transmigration during inflammation. In the context of inflammatory diseases like rheumatoid arthritis, Andrographolide can accelerate the apoptosis of activated neutrophils, helping to resolve inflammation.

Macrophages: Andrographolide regulates the activation and polarization of macrophages. It can attenuate both classically activated (M1) and alternatively activated (M2) macrophage phenotypes. Specifically, it inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and TNF-α in activated macrophages by suppressing the activation of NF-κB. documentsdelivered.com It also decreases the ratio of M1 to M2 cytokines (IL-12/IL-10), indicating a shift towards a less inflammatory state.

Table 3: Immunomodulatory Effects of Andrographolide on Immune Cells

| Immune Cell Type | Key Effects | Underlying Mechanisms | Reference(s) |

|---|---|---|---|

| T-lymphocytes | Inhibition of proliferation and cytokine release (IL-2, IFN-γ) | Interference with DC antigen presentation; Downregulation of PI3K/Akt pathway | benthamdirect.comjnu.edu.cn |

| Neutrophils | Inhibition of migration, ROS production, and NETosis; Induction of apoptosis | Downregulation of Mac-1 integrin; Modulation of PKC-dependent pathway | documentsdelivered.com |

| Macrophages | Attenuation of M1/M2 activation; Inhibition of NO and TNF-α production | Suppression of NF-κB activation; Decreased IL-12/IL-10 ratio | documentsdelivered.com |

| Dendritic Cells | Interference with maturation and antigen presentation | - | jnu.edu.cn |

Cytokine Production Modulation for Immunoregulation

Andrographolide exerts significant immunomodulatory effects by regulating the production of various cytokines. Its primary mechanism involves the suppression of pro-inflammatory cytokines while in some contexts, promoting anti-inflammatory ones. researchgate.netmsptm.org Research demonstrates that andrographolide can substantially inhibit the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophages. nih.govfrontiersin.org This inhibition is achieved by suppressing the activation of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov

Studies on murine models of malarial infection have shown that andrographolide treatment significantly decreases the serum level of the pro-inflammatory cytokine Interferon-gamma (IFN-γ). msptm.org Concurrently, it increases the levels of anti-inflammatory cytokines Interleukin-10 (IL-10) and Interleukin-4 (IL-4). researchgate.netmsptm.org This shift in cytokine balance from a pro-inflammatory to an anti-inflammatory profile is a cornerstone of its immunoregulatory action. msptm.org

Further investigation into macrophage polarization reveals that andrographolide can attenuate both classically activated (M1) and alternatively activated (M2) macrophage responses. nih.gov It decreases the mRNA levels of M1-related cytokines (TNF-α, IL-12, IL-1β) and M2-related cytokines (IL-10). nih.gov By reducing the IL-12/IL-10 ratio, andrographolide modulates macrophage phenotypic polarization, thereby controlling both innate and adaptive immune responses. nih.gov

Table 1: Effect of Andrographolide on Cytokine Production

| Cytokine | Effect | Cellular/Animal Model | Reference |

|---|---|---|---|

| TNF-α | Inhibition | LPS-stimulated RAW264.7 macrophages | nih.gov |

| IL-6 | Inhibition | LPS-stimulated RAW264.7 macrophages | nih.gov |

| IL-1β | Inhibition | LPS-stimulated RAW264.7 macrophages | nih.govwaocp.org |

| IFN-γ | Decrease | P. berghei NK65-infected mice | msptm.org |

| IL-10 | Increase | P. berghei NK65-infected mice | msptm.org |

| IL-4 | Increase | P. berghei NK65-infected mice | msptm.org |

| IL-12 | Inhibition | Murine Macrophages | nih.gov |

Mechanisms in Organ-Specific Pharmacological Actions

Hepatoprotective Mechanisms (e.g., Anti-fibrotic, Anti-steatotic)

Andrographolide demonstrates significant hepatoprotective effects, particularly against nonalcoholic fatty liver disease (NAFLD), through its anti-steatotic and anti-fibrotic actions. nih.govdntb.gov.ua Its anti-steatotic mechanism involves the regulation of lipid metabolism and transport within the liver. nih.govspringermedizin.de Studies have revealed that andrographolide can ameliorate hepatic steatosis by suppressing the expression of fatty acid transport protein 2 (FATP2). nih.govspringermedizin.de This downregulation of FATP2 reduces the uptake of fatty acids into liver cells, thereby preventing excessive lipid accumulation. nih.gov Overexpression of FATP2 has been shown to abolish this lipid-lowering effect of andrographolide in vitro. nih.gov

In addition to inhibiting fatty acid uptake, andrographolide also attenuates lipogenesis and cholesterol synthesis by regulating sterol regulatory element-binding proteins (SREBPs). nih.gov In high-fat diet (HFD)-fed mice, andrographolide administration significantly prevented hepatic steatosis and attenuated obesity and metabolic syndrome. nih.govdntb.gov.ua Furthermore, derivatives of andrographolide, such as 19-propionyl isoandrographolide (B12420448) (IAN-19P), have been shown to lower intracellular triglyceride content and upregulate the expression of key fatty acid oxidation genes like PPARα and CPT-1. nih.gov

The anti-fibrotic activity of andrographolide is linked to its potent anti-inflammatory properties. It has been shown to reduce liver inflammation and fibrosis by inhibiting the NF-κB signaling pathway, which in turn decreases the expression of pro-inflammatory cytokines like IL-1β in the liver. researchgate.net

Table 2: Hepatoprotective Effects of Andrographolide and its Derivatives

| Parameter | Effect | Model | Reference |

|---|---|---|---|

| Hepatic Steatosis | Attenuated | High-Fat Diet-fed Mice | nih.gov |

| FATP2 Expression | Reduced | Oleic acid-treated LO2 cells & HFD-fed mice | nih.gov |

| Plasma Lipids (TC, TG) | Lowered | High-Fat Diet-fed Rats | nih.gov |

| Plasma Transaminases | Lowered | High-Fat Diet-fed Rats | nih.gov |

| PPARα Expression | Upregulated | High-Fat Diet-fed Rats | nih.gov |

Neuroprotective Mechanisms (e.g., Anti-oxidative, Cognitive Enhancement)

Andrographolide exhibits neuroprotective properties through its ability to cross the blood-brain barrier and exert anti-inflammatory and anti-oxidative effects. nih.govnih.gov Its mechanism of action in the central nervous system (CNS) involves the suppression of neuroinflammation. nih.gov In models of cerebral ischemia, andrographolide has been found to reduce brain infarct volume. nih.govnih.gov This neuroprotection is attributed to its ability to inhibit the activation of microglia, the resident immune cells of the brain. nih.gov

The anti-inflammatory effect is mediated by the suppression of NF-κB activation, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In models of Alzheimer's disease, andrographolide not only reduces the aggregation of amyloid-beta (Aβ) peptides but also suppresses the microglia-mediated production of pro-inflammatory cytokines and reverses decreases in synaptic proteins. nih.gov

Table 3: Neuroprotective Actions of Andrographolide

| Mechanism | Effect | Model System | Reference |

|---|---|---|---|

| Neuroinflammation | Inhibition of microglia activation | Rat model of permanent cerebral ischaemia | nih.gov |

| Cytokine Production | Reduction of TNF-α and IL-1β | Rat model of permanent cerebral ischaemia | nih.gov |

| Aβ Aggregation | Reduction | Alzheimer's disease models | nih.gov |

| Synaptic Dysfunction | Reversal of deficits | Alzheimer's disease models | nih.gov |

| Cognitive Impairment | Inhibition | Diabetes-induced cognitive impairment models | nih.gov |

Cardioprotective Mechanisms (e.g., Anti-atherosclerotic, Endothelial Function)

Andrographolide provides cardioprotection through multiple mechanisms, primarily by combating atherosclerosis and improving endothelial function. amegroups.orgthieme-connect.com Atherosclerosis, a chronic inflammatory disease, is a major cause of coronary heart disease (CHD). amegroups.orgthieme-connect.com Andrographolide exerts anti-atherosclerotic effects by reducing the accumulation of lipids in blood vessels. researchgate.net In animal models of CHD, it has been shown to decrease serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). amegroups.orgamegroups.cn It also inhibits the formation of foam cells from macrophages by reducing the uptake of oxidized LDL (oxLDL) and suppressing the NLRP3 inflammasome pathway. thieme-connect.comresearchgate.net

Table 4: Cardioprotective Effects of Andrographolide

| Parameter | Effect | Animal Model | Reference |

|---|---|---|---|

| Total Cholesterol (TC) | Decreased | Coronary Heart Disease Rat Model | amegroups.orgamegroups.cn |

| Triglycerides (TG) | Decreased | Coronary Heart Disease Rat Model | amegroups.orgamegroups.cn |

| LDL-C | Decreased | Coronary Heart Disease Rat Model | amegroups.orgamegroups.cn |

| HDL-C | Increased | Coronary Heart Disease Rat Model | amegroups.orgamegroups.cn |

| Nitric Oxide (NO) | Increased | High-Fat Diet-fed Mice | thieme-connect.com |

| Endothelin-1 (B181129) (ET-1) | Reduced | High-Fat Diet-fed Mice | thieme-connect.com |

| Atherosclerotic Plaques | Reduced | Apolipoprotein E-knockout mice | researchgate.net |

Antimalarial Mechanisms (e.g., Plasmodium Inhibition, Resistance Modulation)

Andrographolide demonstrates potent antimalarial activity through direct inhibition of the Plasmodium parasite and modulation of the host's immune response. researchgate.netbiomedpharmajournal.org In vitro studies have shown that andrographolide effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. msptm.orgbiomedpharmajournal.org Its inhibitory action targets various stages of the parasite's life cycle, including the invasion of red blood cells by merozoites. biomedpharmajournal.orgnih.gov

A key aspect of its mechanism is the modulation of the host's immune response to the infection. researchgate.netmsptm.org Malarial pathogenesis often involves an overproduction of pro-inflammatory cytokines. msptm.org Andrographolide treatment helps to balance this by significantly decreasing the level of pro-inflammatory IFN-γ and increasing the levels of anti-inflammatory cytokines IL-10 and IL-4. researchgate.netmsptm.org This immunomodulatory effect is believed to be a consequence of inhibiting host glycogen synthase kinase-3β (GSK3β) and the subsequent suppression of NF-κB activation. researchgate.netmsptm.org

Furthermore, andrographolide has shown potential in modulating drug resistance. nih.gov Studies have indicated that it can ameliorate the resistance of the parasite to chloroquine, a common antimalarial drug. nih.gov This effect may be due to an indirect inhibition of hemozoin formation within the parasite, a critical detoxification process for Plasmodium. nih.gov

Table 5: In Vitro Antimalarial Activity of Andrographolide

| Parasite Strain | IC₅₀ (µM) | Activity | Reference |

|---|---|---|---|

| P. falciparum 3D7 | 13.70 ± 0.71 | Strong and selective | msptm.org |

| P. falciparum 3D7 | 9.67 ± 0.75 | Good potency | nih.gov |

| P. falciparum K1 (resistant) | 8.01 ± 0.887 | Good potency | nih.gov |

Antidiabetic Mechanisms (e.g., Glucose Metabolism Regulation, α-Glucosidase Inhibition)

Andrographolide exhibits antidiabetic properties through several mechanisms, including the regulation of glucose metabolism and the inhibition of carbohydrate-digesting enzymes. frontiersin.orgnih.gov One of its primary actions is the inhibition of α-glucosidase and α-amylase, key enzymes responsible for the breakdown of carbohydrates into absorbable glucose in the small intestine. nih.govtexilajournal.com By inhibiting these enzymes, andrographolide can delay glucose absorption and reduce postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov In vitro studies have demonstrated its inhibitory effects in a concentration-dependent manner. nih.govtexilajournal.com

Beyond enzyme inhibition, andrographolide positively influences glucose metabolism. It has been shown to increase glucose uptake in 3T3-L1 adipocyte cells. frontiersin.org It also offers protection to pancreatic β-cells, which are responsible for insulin (B600854) production. frontiersin.org Some derivatives of andrographolide have been found to lower blood glucose, increase insulin secretion, and prevent the loss and dysfunction of β-cells. frontiersin.org This is partly achieved by modulating insulin resistance through the suppression of the TNF-α induced activation of the NF-κB signaling pathway. frontiersin.org In diabetic rat models, treatment with andrographolide significantly reduced peak blood glucose levels after oral administration of starch and sucrose. nih.gov

Table 6: Enzyme Inhibitory Activity of Andrographolide

| Enzyme | IC₅₀ (mg/ml) | Model | Reference |

|---|---|---|---|

| α-Glucosidase | 11.0 ± 0.28 | In vitro assay | nih.gov |

| α-Amylase | 11.3 ± 0.29 | In vitro assay | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 19-propionyl isoandrographolide (IAN-19P) |

| Andrographolide |

| Amyloid-beta (Aβ) |

| Chloroquine |

| Cholesterol |

| Corticosterone |

| Endothelin-1 (ET-1) |

| Glucose |

| Interferon-gamma (IFN-γ) |

| Interleukin-10 (IL-10) |

| Interleukin-12 (IL-12) |

| Interleukin-1β (IL-1β) |

| Interleukin-4 (IL-4) |

| Interleukin-6 (IL-6) |

| Nitric oxide (NO) |

| Plasminogen activator inhibitor-1 (PAI-1) |

| Prostacyclin-I2 (PGI2) |

| Thromboxane (B8750289) A2 (TXA2) |

| Tissue plasminogen activator (t-PA) |

| Triglyceride |

Andrographolide Derivatives: Synthesis and Structure Activity Relationships

Synthetic Strategies for Andrographolide (B1667393) Modification

The chemical architecture of andrographolide, which includes three hydroxyl groups at positions C-3, C-14, and C-19, an α,β-unsaturated γ-butyrolactone ring, and two double bonds, offers multiple sites for modification. epa.govcityu.edu.hk The goal of these modifications is often to improve bioavailability, potency, and selectivity. benthamdirect.com

Chemical Derivatization at Specific Functional Groups (e.g., Hydroxyls, Lactone Ring)

The hydroxyl groups and the lactone ring are common targets for chemical derivatization. The three hydroxyls—secondary at C-3, primary at C-19, and allylic at C-14—exhibit different reactivity, allowing for selective modifications. epa.gov

A frequent strategy involves the protection of the C-3 and C-19 hydroxyls, often as an isopropylidene or benzylidene acetal, to allow for specific reactions at the C-14 hydroxyl group. ugm.ac.idugm.ac.id This remaining hydroxyl group can then be treated with reagents like acid anhydrides or acid chlorides to form various ester derivatives. ugm.ac.idugm.ac.id For instance, esterification at the C-14 position with propiolic acid, followed by a 1,3-dipolar cycloaddition reaction, has been used to create novel 14α-O-(andrographolide-3-substitutedisoxazole-5-carboxylate) derivatives. tandfonline.com Similarly, researchers have synthesized C-14 alkoxy derivatives by reacting alkyl halides at this position after protecting the other two hydroxyls. nih.gov

Modifications of the α,β-unsaturated γ-butyrolactone moiety are also crucial, as this group is often implicated in the compound's biological activity through Michael addition reactions with biological nucleophiles like cysteine residues in proteins. cityu.edu.hkmdpi.com Studies have explored how changes to this ring system affect activity, with some modifications leading to a significant decrease in effects like NFκB inhibition, highlighting the importance of the Michael acceptor capability. mdpi.com

Semi-synthetic Approaches

Semi-synthetic approaches leverage the natural andrographolide skeleton to build more complex analogues through multi-step reaction sequences. These methods provide access to a diversity of structures that would be difficult to achieve through simple derivatization. researchgate.net

One such approach involves tandem reactions to create 17-amino-8-epi-isoandrographolide analogues. nih.gov Another innovative strategy is the use of late-stage functionalization (LSF) via a photo-catalyzed intramolecular hydroamination reaction. This method was employed to transform the andrographolide scaffold into novel tricyclic aza-andrographolide derivatives, incorporating a nitrogen atom into the core structure and expanding its chemical diversity. acs.orgnih.gov

Protecting and deprotecting functional groups in a strategic sequence is a cornerstone of many semi-synthetic routes. For example, the synthesis of isoxazole-ester derivatives at C-14 involves an initial selective esterification using a protection and deprotection strategy to ensure the modification occurs at the desired hydroxyl group. tandfonline.com These elaborate approaches allow for precise control over the final molecular architecture, enabling detailed structure-activity relationship (SAR) studies.

Biological Activities of Andrographolide Analogues

The primary motivation for synthesizing andrographolide derivatives is to optimize the potent but sometimes limited biological activities of the parent compound. benthamdirect.com Research has successfully produced analogues with significantly improved performance in anti-inflammatory, antiviral, and anticancer assays. epa.gov

Enhanced Anti-inflammatory Potency

Andrographolide itself possesses notable anti-inflammatory properties, largely attributed to its ability to inhibit the NF-κB signaling pathway. mdpi.comepa.govmdpi.com However, several of its derivatives have demonstrated even greater potency.

Studies have shown that isoandrographolide (B12420448) and 14-deoxyandrographolide (B149799) exhibit stronger anti-inflammatory activity in vivo than the parent compound in models such as egg white-induced rat paw edema. nih.govtandfonline.com The structural changes, specifically the introduction of a tetrahydrofuran (B95107) ring and a cyclic olefinic bond, appear crucial for this enhanced activity. nih.govtandfonline.com Another approach to improving the therapeutic profile involves sulfonation of andrographolide, which not only improves aqueous solubility but also maintains potent anti-inflammatory effects, as demonstrated in a zebrafish inflammation model. benthamscience.com In contrast, modifications that eliminate the Michael acceptor capability of the lactone ring can drastically reduce anti-inflammatory activity, confirming the importance of this functional group. mdpi.com

| Compound/Derivative | Anti-inflammatory Model | Finding | Citation |

| Isoandrographolide | Egg white-induced rat paw edema | Stronger activity than andrographolide | nih.govtandfonline.com |

| 14-Deoxyandrographolide | Egg white-induced rat paw edema | Stronger activity than andrographolide | nih.govtandfonline.com |

| Sulfonated Derivatives | Zebrafish inflammation model | Maintained anti-inflammatory efficacy with improved solubility | benthamscience.com |

| Compound 5 (Lactone modified) | NFκB transcriptional activity assay | Showed the best inhibition among nine tested derivatives | mdpi.com |

Improved Antiviral Efficacy

Andrographolide and its derivatives have shown broad-spectrum antiviral properties. nih.govnih.gov Semi-synthetic modifications have yielded compounds with enhanced activity against a range of viruses. tjnpr.org

For example, 14-deoxy-11,12-didehydroandrographolide (B31429) has been found to be effective at inhibiting the replication of the influenza A virus, herpes simplex virus-1 (HSV-1), and HIV. nih.gov Another synthetic derivative, 14-alpha-lipoyl andrographolide (AL-1), demonstrated potent activity against several influenza A subtypes, including H1N1, H9N2, and the avian H5N1 strain, by interfering with the viral hemagglutinin protein. researchgate.net More recently, a series of tricyclic aza-andrographolide derivatives, synthesized via late-stage hydroamination, were found to be potent inhibitors of human coronavirus 229E (HCoV-229E) in cell-based assays. acs.orgnih.gov

| Derivative | Target Virus | Key Finding | Citation |

| 14-Deoxy-11,12-didehydroandrographolide | Influenza A, HSV-1, HIV | Effective in inhibiting viral replication | nih.gov |